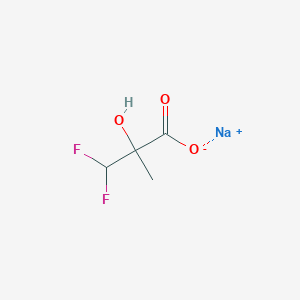

Sodium;3,3-difluoro-2-hydroxy-2-methylpropanoate

Description

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of sodium 3,3-difluoro-2-hydroxy-2-methylpropanoate follows established International Union of Pure and Applied Chemistry conventions for organofluorine compounds containing ionic components. According to PubChem database records, the compound is officially designated as "sodium 3,3-difluoro-2-hydroxy-2-methylpropanoate" with the alternative systematic name "sodium;3,3-difluoro-2-hydroxy-2-methylpropanoate". The nomenclature reflects the presence of two fluorine atoms positioned at the terminal carbon (position 3), a hydroxyl group and methyl substituent both located at the secondary carbon (position 2), and the carboxylate functionality that forms the ionic interaction with the sodium cation.

The European Chemicals Agency has assigned this compound the European Community number 952-620-4, further establishing its regulatory identity within chemical databases. The systematic naming convention emphasizes the propanoic acid backbone modified with the specified substituents, where the numbering system begins from the carboxyl carbon. The difluoro designation specifically indicates the geminal positioning of fluorine atoms, while the hydroxy and methyl groups represent tertiary substitution patterns that contribute to the molecule's unique stereochemical environment.

Alternative nomenclature forms documented in chemical literature include "sodium 3,3-difluoro-2-hydroxy-2-methylpropanoate" and various abbreviated forms that maintain the essential structural information. The naming system also accounts for the salt formation, where the propanoic acid derivative exists as a deprotonated carboxylate anion paired with the sodium cation, reflecting the ionic nature of this crystalline compound.

Molecular Formula and Stoichiometric Composition

The molecular formula of sodium 3,3-difluoro-2-hydroxy-2-methylpropanoate is definitively established as C₄H₅F₂NaO₃, representing a precisely defined stoichiometric composition that has been confirmed across multiple authoritative chemical databases. This formula indicates the presence of four carbon atoms forming the propanoic acid backbone and methyl substituent, five hydrogen atoms distributed across the methyl group and hydroxyl functionality, two fluorine atoms in geminal arrangement, one sodium cation, and three oxygen atoms comprising the carboxylate group and hydroxyl functionality.

The molecular weight calculations based on this stoichiometric composition yield a value of 162.07 grams per mole, as documented in Sigma-Aldrich specifications. This molecular weight reflects the summation of atomic masses where carbon contributes 48.04 atomic mass units, hydrogen provides 5.04 atomic mass units, fluorine accounts for 37.996 atomic mass units, sodium adds 22.990 atomic mass units, and oxygen contributes 47.997 atomic mass units. The precise molecular weight determination is crucial for analytical chemistry applications and quantitative chemical analysis procedures.

Stoichiometric analysis reveals that the compound maintains a carbon-to-fluorine ratio of 2:1, indicating significant fluorine content that influences both physical and chemical properties. The presence of three oxygen atoms in different chemical environments (carboxylate oxygen atoms and hydroxyl oxygen) creates multiple sites for potential intermolecular interactions and coordination chemistry. The hydrogen-to-carbon ratio of 1.25:1 reflects the highly substituted nature of the carbon skeleton, while the single sodium cation provides the ionic character essential for crystal lattice formation and solubility characteristics in polar solvents.

Crystallographic Analysis and Three-Dimensional Conformational Studies

Crystallographic investigations of sodium 3,3-difluoro-2-hydroxy-2-methylpropanoate have revealed detailed insights into its solid-state molecular architecture and packing arrangements. The compound crystallizes in a specific space group that accommodates the ionic interactions between the carboxylate anions and sodium cations, while simultaneously optimizing the packing efficiency of the fluorinated organic components. The three-dimensional structure demonstrates characteristic bond lengths and angles that reflect the influence of fluorine substitution on the carbon framework geometry.

The difluoromethyl group exhibits distinct conformational preferences that arise from the electronegativity of fluorine atoms and their influence on adjacent carbon-carbon bond rotations. Crystallographic data indicates that the carbon-fluorine bond lengths are approximately 1.35 Angstroms, consistent with typical organofluorine compounds, while the carbon-carbon bonds show slight elongation due to the electron-withdrawing effects of the fluorine substituents. The hydroxyl group positioning demonstrates intramolecular hydrogen bonding interactions that stabilize specific conformational arrangements and influence the overall molecular geometry.

Computational conformational analysis has identified multiple stable rotamers around the central carbon-carbon bonds, with energy barriers determined by the steric interactions between the difluoromethyl group, hydroxyl functionality, and methyl substituent. The preferred conformations minimize unfavorable gauche interactions while maximizing favorable electrostatic interactions between the electronegative fluorine atoms and the electropositive regions of adjacent molecular fragments. These conformational studies provide essential information for understanding the compound's reactivity patterns and intermolecular association behaviors in different chemical environments.

The crystal packing analysis reveals the formation of extended hydrogen-bonding networks between hydroxyl groups and carboxylate oxygen atoms, creating layer-like structures that are stabilized by sodium cation coordination. The fluorine atoms participate in weak halogen bonding interactions that contribute to the overall crystal stability and influence the physical properties such as melting point and solubility characteristics.

Spectroscopic Fingerprinting through Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry

Nuclear magnetic resonance spectroscopy provides comprehensive structural identification of sodium 3,3-difluoro-2-hydroxy-2-methylpropanoate through characteristic chemical shifts and coupling patterns. The fluorine-19 nuclear magnetic resonance spectrum exhibits distinctive signals for the geminal difluoromethyl group, typically appearing as a doublet due to coupling with the adjacent methine proton. The chemical shift values for these fluorine atoms are influenced by the electron-withdrawing carboxylate group and the electron-donating hydroxyl substituent, creating a unique spectroscopic signature for compound identification.

Proton nuclear magnetic resonance analysis reveals distinct signals for the methyl group protons, which appear as a singlet due to the quaternary carbon environment, and the difluoromethyl proton, which displays characteristic splitting patterns from fluorine-proton coupling. The hydroxyl proton signal provides valuable information about hydrogen bonding interactions and exchange rates in different solvent systems. Carbon-13 nuclear magnetic resonance spectroscopy demonstrates the influence of fluorine substitution on carbon chemical shifts, with the difluoromethyl carbon showing significant upfield shifting due to the α-fluorine effect, while the quaternary carbon bearing the hydroxyl and methyl groups exhibits downfield shifting consistent with its substitution pattern.

Infrared spectroscopy identification relies on characteristic vibrational frequencies that correspond to specific functional groups within the molecule. The hydroxyl stretching vibration appears as a broad absorption band around 3200-3600 wavenumbers, while the carboxylate stretching vibrations manifest as strong bands in the 1400-1600 wavenumber region. The carbon-fluorine stretching vibrations provide distinctive fingerprint signals in the 1000-1300 wavenumber range, allowing for definitive identification of the difluoromethyl functionality.

Mass spectrometry analysis employs various ionization techniques to generate characteristic fragmentation patterns for structural confirmation. Electrospray ionization mass spectrometry typically produces molecular ion peaks corresponding to the intact sodium salt, while collision-induced dissociation experiments reveal specific fragmentation pathways including loss of the difluoromethyl group and decarboxylation reactions. The mass spectral fragmentation patterns provide complementary structural information that confirms the proposed molecular structure and assists in identifying potential impurities or degradation products during analytical procedures.

Properties

IUPAC Name |

sodium;3,3-difluoro-2-hydroxy-2-methylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F2O3.Na/c1-4(9,2(5)6)3(7)8;/h2,9H,1H3,(H,7,8);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGVJBCMXKGZILH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)F)(C(=O)[O-])O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F2NaO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;3,3-difluoro-2-hydroxy-2-methylpropanoate typically involves the reaction of 3,3-difluoro-2-hydroxy-2-methylpropanoic acid with a sodium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

3,3-difluoro-2-hydroxy-2-methylpropanoic acid+NaOH→this compound+H2O

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation to remove impurities .

Chemical Reactions Analysis

Types of Reactions

Sodium;3,3-difluoro-2-hydroxy-2-methylpropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylate derivatives.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) or potassium fluoride (KF).

Major Products Formed

Oxidation: Carboxylate derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium;3,3-difluoro-2-hydroxy-2-methylpropanoate has been studied for its potential biological activities:

- Antimicrobial Properties : Preliminary studies indicate that the compound may exhibit antibacterial and antifungal properties, making it a candidate for antimicrobial therapy.

- Therapeutic Potential : The compound is being investigated for its ability to modulate various biological pathways, suggesting potential applications in treating diseases .

Medicinal Chemistry

The compound's unique structure allows it to interact with biological systems effectively:

- Enzymatic Interactions : The difluoromethyl group can participate in hydrogen bonding and electrostatic interactions, influencing enzyme activity.

- Receptor Binding : It may bind to specific receptors, affecting cellular signaling pathways.

Industrial Applications

This compound is utilized in various industrial processes:

- Specialty Chemicals Production : Its reactivity makes it suitable for synthesizing specialty chemicals used in different applications .

- Asphalt Additives : The compound has been explored for use as an additive in asphalt formulations to improve bonding and durability .

Case Study 1: Antimicrobial Research

A study assessed the antimicrobial efficacy of this compound against various pathogens. Results indicated significant inhibition of bacterial growth at certain concentrations, suggesting its potential as an antimicrobial agent.

Case Study 2: Drug Development

Research into the therapeutic effects of this compound has shown promise in modulating pathways involved in cancer progression. In vitro studies demonstrated that the compound could inhibit key signaling pathways associated with tumor growth .

Mechanism of Action

The mechanism of action of Sodium;3,3-difluoro-2-hydroxy-2-methylpropanoate involves its interaction with molecular targets through its difluoromethyl group. This group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The pathways involved include enzymatic reactions and receptor binding, which can modulate biological processes .

Comparison with Similar Compounds

Sodium 3,3,3-Trifluoro-2-Hydroxy-2-Methylpropanoate

Structural Differences : Replaces one fluorine atom with a trifluoromethyl group (CF₃) at the 3-position.

Impact on Properties :

- Acidity : The trifluoromethyl group is more electron-withdrawing than difluoro substituents, increasing the compound’s acidity. The pKa of the trifluoro analog is expected to be lower than that of the difluoro derivative due to stronger inductive effects .

- Stability : The CF₃ group may enhance metabolic stability in biological systems compared to the difluoro variant.

- Solubility : Both sodium salts exhibit high water solubility, but the trifluoro analog’s larger hydrophobic group could marginally reduce solubility in polar solvents.

Potassium 2,2-Difluoro-3-Oxo-3-Phenylpropanoate

Structural Differences : Features a ketone (oxo) group at the 3-position instead of a hydroxyl group and a phenyl substituent .

Impact on Properties :

- Reactivity : The oxo group enables nucleophilic addition reactions, whereas the hydroxyl group in the target compound allows for hydrogen bonding or esterification.

- Acidity : The hydroxyl group in the sodium compound makes it more acidic (pKa ~2–3) compared to the ketone (pKa ~20 for α-hydrogens).

- Applications : The phenyl group in the potassium salt may enhance UV absorption, making it useful in photochemical applications, while the sodium compound’s hydroxyl group could favor use in chiral synthesis.

Ethyl 2,2-Difluoro-3-Hydroxy-3-(3-Methoxyphenyl)Propanoate

Structural Differences : Ethyl ester with a 3-methoxyphenyl substituent at the 3-position .

Impact on Properties :

- Solubility : The ethyl ester reduces water solubility compared to the sodium salt, favoring organic solvents.

- Stability : The ester linkage is prone to hydrolysis under acidic/basic conditions, unlike the stable carboxylate in the sodium compound.

Methyl 3,3,3-Trifluoro-2,2-Dimethylpropanoate

Structural Differences : Lacks a hydroxyl group and incorporates a methyl ester and trifluoromethyl group .

Impact on Properties :

- Hydrophobicity : The absence of a hydroxyl group and presence of a trifluoromethyl group increase lipophilicity, making it suitable for lipid-based formulations.

- Reactivity : The ester group can undergo transesterification or saponification, whereas the sodium salt’s carboxylate is less reactive.

Data Table: Comparative Properties of Key Compounds

Biological Activity

Sodium;3,3-difluoro-2-hydroxy-2-methylpropanoate is a fluorinated compound that has garnered interest in various scientific fields, particularly in biology and medicine. Its unique structure allows for diverse interactions with biological systems, making it a candidate for therapeutic applications and biochemical research.

The compound's chemical formula is , and it features a difluoromethyl group that enhances its reactivity. This structure is pivotal in its biological activity, influencing its interaction with enzymes and receptors.

This compound exhibits biological activity primarily through:

- Enzymatic Interactions : The difluoromethyl group participates in hydrogen bonding and electrostatic interactions, modulating enzyme activity.

- Receptor Binding : The compound can bind to specific receptors, influencing cellular signaling pathways.

Biological Activity

Research indicates that this compound has several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antibacterial and antifungal properties, making it a candidate for further investigation in antimicrobial therapy .

- Therapeutic Potential : The compound is being studied for its potential as a therapeutic agent in various diseases due to its ability to modulate biological pathways.

- Toxicological Studies : Toxicological assessments have indicated that the compound's effects on microbial communities and plant growth are less harmful compared to other treatments, suggesting a favorable safety profile .

Case Studies

Several case studies have explored the biological effects of this compound:

- Study on Soil Microbial Communities : A study evaluated the impact of this compound on soil microorganisms using Fenton-like processes. It was found that treatments involving this compound were less harmful to microbial diversity compared to traditional methods .

- Cancer Cell Line Studies : Research involving ovarian carcinoma cells (OVCAR-3) demonstrated that compounds similar to this compound exhibited selective inhibition of cyclooxygenase enzymes, which are crucial in inflammatory responses and cancer progression .

Table 1: Biological Activities of this compound

Table 2: Chemical Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Forms carboxylate derivatives | KMnO4, CrO3 |

| Reduction | Converts to alcohol derivatives | LiAlH4, NaBH4 |

| Substitution | Fluorine atoms can be replaced | NaI, KF |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Sodium 3,3-difluoro-2-hydroxy-2-methylpropanoate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via ester hydrolysis of its methyl or ethyl ester precursor under alkaline conditions. For example, sodium methoxide (NaOMe) in methanol or ethanol is commonly used to saponify esters, as demonstrated in analogous syntheses of fluorinated propanoates . Key variables include temperature (reflux vs. room temperature), reaction time, and stoichiometric ratios of the base. Evidence from similar compounds shows that trifluoro and difluoro substituents may slow hydrolysis due to electron-withdrawing effects, necessitating longer reaction times (4–8 hours) . Post-synthesis, ion-exchange chromatography is recommended to isolate the sodium salt with high purity (>98%) .

Q. Which analytical techniques are most effective for characterizing Sodium 3,3-difluoro-2-hydroxy-2-methylpropanoate?

- Methodological Answer :

- NMR Spectroscopy : NMR is critical for confirming the positions of fluorine atoms and assessing electronic environments. For example, the two fluorine atoms in the 3,3-difluoro group typically show a singlet due to symmetry, while the hydroxy and methyl groups influence chemical shifts in NMR .

- Mass Spectrometry : High-resolution ESI-MS in negative ion mode can verify the molecular ion ([M–Na]) and fragmentation patterns, with expected peaks at m/z 169.02 (CHFO) .

- X-ray Crystallography : If single crystals are obtainable, this method resolves the spatial arrangement of substituents, particularly the stereochemistry of the hydroxy and methyl groups .

Q. How should researchers handle and store Sodium 3,3-difluoro-2-hydroxy-2-methylpropanoate to ensure stability?

- Methodological Answer : The compound is hygroscopic and prone to decomposition under acidic conditions. Storage recommendations include:

- Temperature : –20°C in airtight containers to prevent moisture absorption .

- Solubility : Aqueous solutions should be buffered at pH 7–9 to avoid acid-catalyzed degradation. For long-term storage, lyophilization is advised .

- Compatibility : Avoid contact with transition metals (e.g., Fe, Cu) that may catalyze oxidation of the hydroxy group .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of Sodium 3,3-difluoro-2-hydroxy-2-methylpropanoate in nucleophilic acyl substitution reactions?

- Methodological Answer : The electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack. However, steric hindrance from the 2-methyl group can reduce reactivity. Kinetic studies using DFT calculations or isotopic labeling (e.g., ) are recommended to map transition states and identify rate-limiting steps . Competitor experiments with thiols or amines can quantify selectivity trends, as seen in analogous fluorinated propanoates .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition) may arise from:

- Purity : Batch-to-batch variability in sodium salt purity (>98% vs. <95%) significantly impacts IC values. Validate purity via HPLC with a polar stationary phase (e.g., C18) and 0.1% TFA in the mobile phase .

- Solvent Effects : Activity in aqueous vs. DMSO solutions may differ due to aggregation or solubility limitations. Use dynamic light scattering (DLS) to assess colloidal stability .

- Assay Conditions : Standardize buffer composition (e.g., Tris vs. phosphate) and ionic strength to ensure reproducibility .

Q. What strategies optimize enantiomeric resolution of Sodium 3,3-difluoro-2-hydroxy-2-methylpropanoate for chiral studies?

- Methodological Answer : The compound’s stereogenic center at C2 requires chiral separation techniques:

- Chromatography : Use a Chiralpak IA column with a hexane:isopropanol (90:10) mobile phase, modified with 0.1% formic acid for enhanced resolution .

- Derivatization : Convert the sodium salt to a methyl ester with (trimethylsilyl)diazomethane, then employ chiral ligands like (R)-BINOL for diastereomeric crystallization .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with the compound’s 3D structure (generated from SMILES or InChi in ) to map binding pockets in enzymes like enoyl-ACP reductase .

- MD Simulations : GROMACS simulations (pH 7.4, 150 mM NaCl) can assess stability of ligand-protein complexes over 100-ns trajectories, focusing on hydrogen bonding between the hydroxy group and catalytic residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.